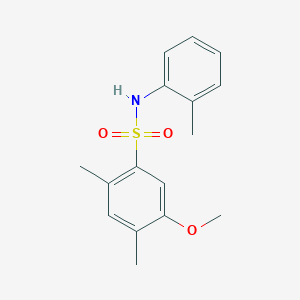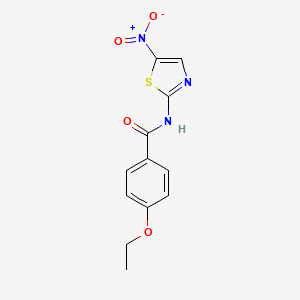
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound is likely planar or nearly planar. The electron-donating properties of the nitrogen atoms in the rings could have a significant impact on the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrogen atoms in the pyrazine and pyridine rings could act as nucleophiles, reacting with electrophiles. The morpholine ring could also participate in reactions, particularly if one of its hydrogen atoms is replaced with a different functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen atoms could make the compound a base, capable of accepting protons. The compound’s solubility would depend on the specific arrangement of its atoms and the presence of any polar or nonpolar regions .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is involved in the synthesis of various chemical compounds due to its reactive nature. It participates in reactions that lead to the formation of complex molecules with potential anti-tumor, fluorescent, and other bioactive properties. For instance, its derivatives have been explored for their anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines, with certain compounds showing promising results in vitro. These findings highlight its role in the development of new chemotherapeutic agents (Jurd, 1996).
Optical and Fluorescence Studies
This compound has also been a subject of interest in studies focused on its optical properties. Research on fluorescence quenching by aromatic amines in solvent mixtures has been conducted, providing insights into the dynamic and static quenching processes. Such studies are crucial for understanding the molecular interactions and developing new fluorescent sensors or materials with specific optical properties (Deepa et al., 2012).
Heterocyclic Chemistry and Material Science
Further investigations into its structure-dependent and environment-responsive optical properties have been carried out. These studies explore the impact of various electron-donating amino groups and nitrogen-based π-deficient heterocycles on thermal, redox, and fluorescence properties. Such research not only advances our knowledge of heterocyclic chemistry but also contributes to the development of materials with tailored electronic and optical characteristics for applications in electronics and photonics (Palion-Gazda et al., 2019).
Tuberculostatic Activity
Compounds derived from this compound have been synthesized and assessed for their tuberculostatic activity, indicating potential applications in the treatment of tuberculosis. Although the activity was found to be moderate, such research contributes to the ongoing search for new anti-tuberculosis agents and highlights the compound's versatility in medicinal chemistry (Gobis et al., 2006).
Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing the compound or study its reactivity under various conditions. If the compound has biological activity, it could be studied as a potential therapeutic agent .
Mécanisme D'action
Target of Action
Related compounds with a pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Related compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities .
Action Environment
It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate , which might suggest some level of stability in certain environments.
Propriétés
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUVKEYROBSXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)



![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)

![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)

![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
